1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(Dimethylamino)benzaldehyde and pyrrolidine. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in acylation reactions.
1-[4-(Dimethylamino)phenyl]ethanone: Used in organic synthesis and as a precursor for other compounds.
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: A dye used for staining mitochondria in biological research.
Uniqueness
1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to its combination of aromatic, heterocyclic, and urea functionalities. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-22(2)16-9-7-15(8-10-16)17(23-11-3-4-12-23)14-20-19(24)21-18-6-5-13-25-18/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOESNLOYLNBXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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